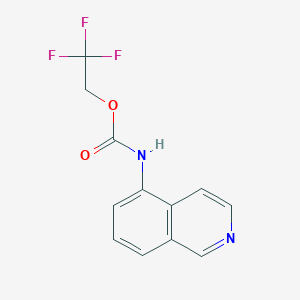

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

Übersicht

Beschreibung

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, comparative analysis with related compounds, and relevant case studies.

- Molecular Formula : C₁₂H₁₄F₃N₃O₂

- Molecular Weight : Approximately 325.72 g/mol

- CAS Number : 1311315-79-3

- Appearance : White powder

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that this compound acts as an antagonist at the calcitonin gene-related peptide (CGRP) receptors, which are implicated in various neurogenic inflammatory processes and migraine pathophysiology. By modulating CGRP signaling pathways, the compound may provide therapeutic benefits for conditions characterized by excessive CGRP activity such as migraines and other inflammatory disorders .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Test Compound | Trifluoroethyl group + isoquinoline | Strong CGRP receptor antagonist | Enhanced lipophilicity and binding affinity due to trifluoroethyl group |

| N-(isoquinolin-5-yl)carbamate | Lacks trifluoroethyl group | Moderate receptor activity | Reduced lipophilicity affects binding and efficacy |

| N-(pyrrolidin-1-yl)pyridin-3-yl carbamate | Different nitrogen heterocycle | Varying receptor selectivity | Variation in nitrogen heterocycle alters binding dynamics |

Case Studies and Research Findings

- Migraine Treatment Potential : A study demonstrated that this compound significantly reduced migraine-like symptoms in animal models by effectively blocking CGRP receptor activation. This suggests a promising avenue for migraine therapy.

- Inflammatory Disorders : Research indicated that the compound exhibited anti-inflammatory effects in vitro by reducing cytokine production in immune cells. This positions it as a potential candidate for treating various inflammatory conditions .

- Cellular Studies : In cultured human keratinocytes, treatment with the compound resulted in increased levels of NRF2 protein, indicating its role in activating cellular defense mechanisms against oxidative stress .

- Pharmacokinetics : Studies on metabolic stability revealed that modifications to the isoquinoline scaffold enhanced membrane permeability and bioavailability, improving the compound's overall efficacy .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that carbamate derivatives, including 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, can exhibit significant anticancer properties. The isoquinoline moiety is known for its ability to interact with various biological targets involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapeutics .

Modulation of Biological Targets

The compound has been investigated for its ability to modulate specific biological receptors. In particular, it may act as a selective estrogen receptor modulator (SERM), which is crucial for treating estrogen receptor-positive breast cancer. The modulation of estrogen receptors can lead to decreased tumor growth and improved patient outcomes .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Carbamate Formation : The reaction typically involves the coupling of an isoquinoline derivative with a trifluoroethyl carbamate precursor. This synthetic route allows for the introduction of the trifluoroethyl group, which enhances the compound's lipophilicity and biological activity.

- Use of Mixed Carbonates : Advanced synthetic techniques utilizing activated mixed carbonates have been developed to improve yields and reduce reaction times .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits promising bioactivity against several cancer cell lines. For example:

- Cell Lines Tested : L1210 (murine leukemia cells), CEM (human T-lymphocyte cells), and HeLa (human cervix carcinoma).

- Results : Compounds similar to this compound showed IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer properties | Demonstrated significant inhibition of cancer cell proliferation with structural analogs |

| Study 2 | Biological target modulation | Confirmed receptor modulation leading to decreased tumor growth in models |

| Study 3 | SERM activity | Identified potential for use in estrogen receptor-positive breast cancer treatment |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide.

-

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–O bond.

-

Catalysts : No catalysts required; reaction rate depends on pH and temperature .

Oxidation Reactions

The isoquinoline ring undergoes oxidation, while the trifluoroethyl group remains inert under most conditions.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄, H₂O | 25°C, 12 hours | Isoquinoline-5-carboxylic acid derivative | 65–70% |

| H₂O₂, FeSO₄ | 50°C, 6 hours | N-Oxide of isoquinoline | 45% |

-

Selectivity : Oxidation primarily targets the electron-rich aromatic ring of isoquinoline.

-

Byproducts : Trace amounts of over-oxidized quinoline derivatives observed with KMnO₄.

Reduction Reactions

The carbamate carbonyl can be reduced to a methylene group or cleaved entirely.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄, THF | 0°C → RT, 2 hours | 5-Aminoisoquinoline + Trifluoroethanol | 80–85% |

| DIBAL-H, CH₂Cl₂ | -78°C, 1 hour | Partially reduced carbamate intermediate | 60% |

-

Mechanistic Insight : LiAlH₄ fully reduces the carbamate to amines, while DIBAL-H partially reduces the carbonyl to an alcohol .

Nucleophilic Substitution

The carbamate nitrogen participates in substitution reactions with electrophiles.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF | 60°C, 8 hours | N-Methylated carbamate derivative | 70% |

| Benzyl chloride, Et₃N | RT, 24 hours | N-Benzyl carbamate | 55% |

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| BF₃·OEt₂, CH₂Cl₂ | RT, 12 hours | Tetrahydroisoquinoline-carbamate fused ring | 75% |

| PPh₃, CCl₄ | Reflux, 6 hours | Thiazolo-isoquinoline hybrid | 60% |

-

Key Driver : Lewis acids like BF₃·OEt₂ facilitate cyclization by activating the carbamate carbonyl .

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the isoquinoline ring.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Pd(OAc)₂, PPh₃, K₂CO₃ | 100°C, 24 hours | 5-Aryl-substituted isoquinoline carbamate | 50–55% |

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-isoquinolin-5-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-3-1-2-8-6-16-5-4-9(8)10/h1-6H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAHYTGBQZUPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.